2-Bromo-1-cyclohexylethanone

Catalog No.
S802086
CAS No.
56077-28-2
M.F
C8H13BrO
M. Wt
205.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-1-cyclohexylethanone

CAS Number

56077-28-2

Product Name

2-Bromo-1-cyclohexylethanone

IUPAC Name

2-bromo-1-cyclohexylethanone

Molecular Formula

C8H13BrO

Molecular Weight

205.09 g/mol

InChI

InChI=1S/C8H13BrO/c9-6-8(10)7-4-2-1-3-5-7/h7H,1-6H2

InChI Key

ADLIDZNESKOPIP-UHFFFAOYSA-N

SMILES

C1CCC(CC1)C(=O)CBr

Canonical SMILES

C1CCC(CC1)C(=O)CBr

The exact mass of the compound 2-Bromo-1-cyclohexylethanone is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Bromo-1-cyclohexylethanone (CAS 56077-28-2) is a bifunctional aliphatic alpha-bromo ketone utilized primarily as an alkylating agent and a building block in organic synthesis[1]. Featuring a primary bromide adjacent to a carbonyl group, the compound exhibits high reactivity in nucleophilic substitution and cyclization reactions, making it a standard precursor for the construction of thiazoles, imidazoles, and oxazoles [2]. From a procurement perspective, this specific compound is selected to efficiently install a bulky, sp3-hybridized cyclohexyl moiety into target molecules, providing a distinct steric and lipophilic profile compared to straight-chain aliphatic or planar aromatic analogs [1].

Generic substitution of 2-Bromo-1-cyclohexylethanone with alternative alpha-halo ketones fundamentally alters both process efficiency and final product characteristics. Replacing the bromide with a chloride (e.g., 2-chloro-1-cyclohexylethanone) significantly reduces the leaving group's reactivity, often necessitating high-temperature reaction conditions that can degrade sensitive thioamide or thiourea precursors [2]. Conversely, substituting the cyclohexyl group with a phenyl ring (e.g., phenacyl bromide) introduces planar, sp2-hybridized pi-systems that drastically shift the target molecule's lipophilicity (LogP) and three-dimensional conformation, eliminating the specific sp3-rich steric shielding required for precise receptor binding in pharmaceutical development [1].

Nucleophilic Substitution Kinetics vs. Alpha-Chloro Analogs

In heterocycle cyclization reactions, the primary bromide of 2-Bromo-1-cyclohexylethanone provides a substantially lower activation energy for nucleophilic attack compared to alpha-chloro analogs. This kinetic advantage allows for cyclization with thioureas or amines to proceed under mild conditions (often 20-50 °C), minimizing the thermal degradation of sensitive substrates that typically occurs under the prolonged reflux conditions required for chloro-derivatives [1].

Evidence DimensionReaction temperature and substrate thermal degradation
Target Compound DataCyclization proceeds at 20-50 °C
Comparator Or BaselineAlpha-chloro analogs (require prolonged high-temperature reflux)
Quantified DifferenceElimination of reflux requirements, reducing thermal degradation of sensitive precursors
ConditionsBase-promoted coupling with thioureas/thioamides in polar solvents

Procuring the bromo-analog ensures higher yields and fewer impurity byproducts when scaling up syntheses involving thermally sensitive intermediates.

Pharmacophore Tuning: sp3 Steric Bulk vs. Planar Aromaticity

When optimizing hit-to-lead compounds, substituting a planar phenacyl group with the cyclohexyl moiety of 2-Bromo-1-cyclohexylethanone eliminates unwanted pi-pi stacking interactions while maintaining significant steric bulk. This structural shift from sp2 to sp3 hybridization alters the 3D conformation and lipophilicity of the resulting heterocycle, which has been demonstrated to modify target binding affinity and selectivity in enzyme inhibitor libraries [1].

Evidence DimensionAromaticity and 3D steric projection
Target Compound DataNon-planar sp3-hybridized ring system (cyclohexyl)
Comparator Or BaselinePhenacyl bromide (planar sp2-hybridized ring system)
Quantified DifferenceComplete elimination of pi-electron interactions and increased conformational flexibility
ConditionsStructure-activity relationship (SAR) optimization in drug discovery

Buyers screening for novel therapeutics should select this compound to systematically evaluate the impact of aliphatic bulk versus flat aromatic rings on target affinity.

Process Safety and Volatility Profile vs. Lower Aliphatic Analogs

Lower aliphatic alpha-bromo ketones, such as bromoacetone, are highly volatile lachrymators that pose significant handling hazards and containment challenges at scale. 2-Bromo-1-cyclohexylethanone, with a molecular weight of 205.09 g/mol, exhibits a substantially lower vapor pressure, functioning as a stable liquid or low-melting solid that reduces inhalation exposure risks and minimizes material loss during batch transfers[1].

Evidence DimensionVolatility and handling safety
Target Compound DataLow-volatility liquid/oil (MW 205.09 g/mol)
Comparator Or BaselineBromoacetone (MW 136.98 g/mol, highly volatile lachrymator)
Quantified DifferenceDrastically reduced vapor pressure and lachrymatory effect at standard temperature and pressure
ConditionsStandard laboratory handling and scale-up transfer operations

For process chemists, selecting the cyclohexyl derivative over lower aliphatic analogs reduces the need for specialized containment and improves overall operational safety.

Hantzsch Thiazole Synthesis for Kinase and Enzyme Inhibitors

2-Bromo-1-cyclohexylethanone is a critical precursor for generating 2-amino-4-cyclohexylthiazole derivatives via reaction with thioureas. It is specifically procured when drug discovery programs require the installation of an sp3-rich cyclohexyl group to optimize steric shielding and avoid the off-target pi-stacking interactions associated with aromatic substituents [1].

Synthesis of Pyrazolo-Oxazole COX-2 Inhibitors

In the development of novel anti-inflammatory agents, this compound serves as a highly reactive alkylating agent. It is utilized to introduce a cyclohexyl moiety during the cyclization of O-alkylated keto derivatives, a step where its enhanced bromide leaving-group kinetics ensure high yields without degrading the complex pyrazole core [2].

Scale-Up Alkylation Operations in Process Chemistry

For industrial-scale alkylation workflows requiring an alpha-bromo ketone, 2-Bromo-1-cyclohexylethanone is selected over lower aliphatic analogs (e.g., bromoacetone) due to its significantly lower vapor pressure. This physical property mitigates lachrymatory hazards and simplifies material handling, transfer, and containment protocols during large-scale manufacturing [3].

XLogP3

2.8

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (50%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (50%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H314 (50%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H319 (50%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (50%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Wikipedia

2-Bromo-1-cyclohexylethanone

Dates

Last modified: 08-15-2023

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